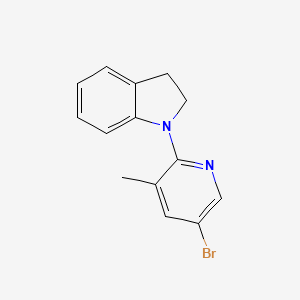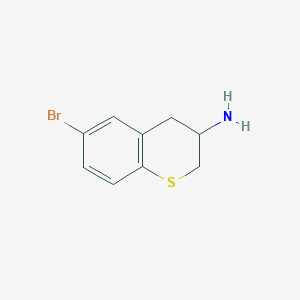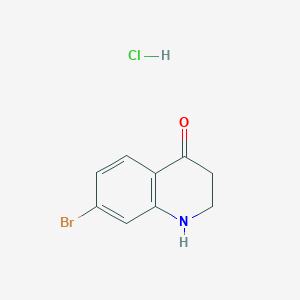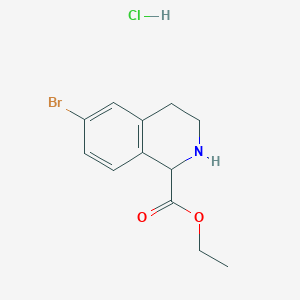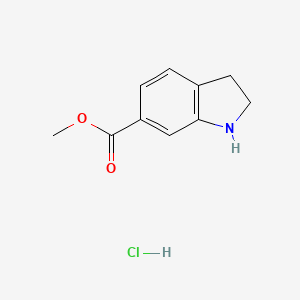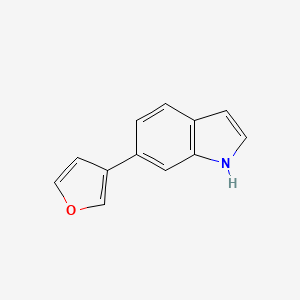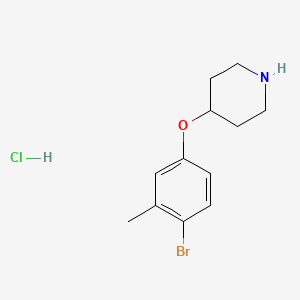
4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride
Übersicht
Beschreibung
“4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride” is a chemical compound with the formula C₁₂H₁₇BrClNO . It is a derivative of piperidine, a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16BrNO.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.63 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivities
Neuroleptic Agent Synthesis : A study by Nakatsuka, Kawahara, and Yoshitake (1981) focused on synthesizing a neuroleptic agent, where a related compound to 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride was used in metabolic studies. This synthesis was achieved using a Mannich reaction, followed by a Grignard reaction, indicating the potential use of similar compounds in neuroleptic drug synthesis (Nakatsuka, Kawahara, & Yoshitake, 1981).
Radiolabeled Probes for σ Receptors : Waterhouse, Mardon, Giles, Collier, and O'Brien (1997) synthesized several halogenated 4-(phenoxymethyl)piperidines, including a compound analogous to 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride. These compounds were evaluated as potential σ receptor ligands. The study demonstrated the utility of such compounds in developing probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Antibacterial and Antioxidant Properties : Gasparyan, Vardevanyan, Egiazaryan, Malakyan, Badjinyan, Avakimyan, Panosyan, and Gevorgyan (2011) conducted research on a series of new 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols, chemically related to 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride. Their findings showed moderate antibacterial activity and high antioxidant activity in some of the synthesized compounds, indicating potential applications in developing antibacterial and antioxidant agents (Gasparyan et al., 2011).
Synthesis and Molecular Structure Studies
Crystal and Molecular Structure Analysis : Szafran, Komasa, and Bartoszak-Adamska (2007) characterized a compound similar to 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride, namely 4-Piperidinecarboxylic acid hydrochloride. The study provides insights into the crystal and molecular structure of such compounds, which is crucial for understanding their chemical properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Styrene Copolymerization : Whelpley, Zepeda, Schjerven, Rocus, and Kharas (2022) researched phenoxy ring-substituted isopropyl phenylcyanoacrylates, where derivatives similar to 4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride were synthesized and copolymerized with styrene. This demonstrates the application of such compounds in polymer chemistry, specifically in creating new copolymers (Whelpley et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-bromo-3-methylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKKNACHRAFPGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCNCC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-3-methylphenoxy)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




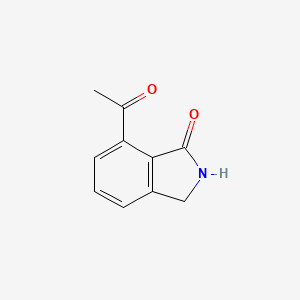
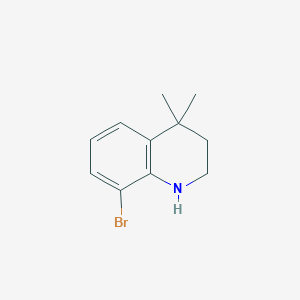
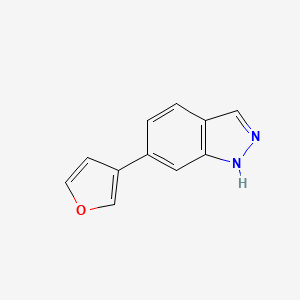
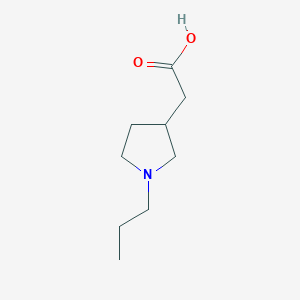
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
